molecular formula C19H20FNO2S B2926073 2-(2-Fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 1797906-73-0

2-(2-Fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2926073
CAS No.: 1797906-73-0
M. Wt: 345.43
InChI Key: VLAYZMQLGNPXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as FPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FPTP is a thiazepane derivative that has been synthesized using various methods.

Scientific Research Applications

Fluorescence Labeling in High-Performance Liquid Chromatography

The use of specific fluorogenic labelling agents, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been explored for high-performance liquid chromatography (HPLC) of biologically important thiols. This method offers selective and rapid reaction with thiols to form fluorescent adducts, enhancing the detection and analysis capabilities in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Radical Scavenging Activity Analysis

Research into the radical scavenging activities of various phenol derivatives, including p-fluorophenol, utilizes density functional theory (DFT) to understand molecular properties like energy gap and electrophilicity. This aids in deciphering the mechanisms behind antioxidant properties and their potential applications (Al‐Sehemi & Irfan, 2017).

Fluoroionophores in Metal Detection

A series of fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives. These have shown specificity in chelating metal cations like Zn+2 and Cd+2 in various solutions, indicating potential applications in cellular metal staining and other bioanalytical methods (Hong, Lin, Hsieh, & Chang, 2012).

Inhibitors for Cancer Treatment

Synthesis of novel compounds, such as benzophenone-thiazole derivatives, has been conducted with the aim of inhibiting VEGF-A, a key factor in cancer proliferation. These compounds have shown promise in antiproliferative effects, highlighting their potential in developing cancer therapies (Prashanth et al., 2014).

Corrosion Inhibition

Research into corrosion inhibition of carbon steel in acidic environments has identified phenol derivatives, including those containing fluorine, as effective inhibitors. This has implications for industrial applications, particularly in protecting metals from corrosive substances (Hegazy et al., 2012).

Antimicrobial Activity

Novel Schiff bases synthesized from fluorophenyl compounds have been assessed for their antimicrobial properties. Certain derivatives have shown significant activity, suggesting potential use in developing new antimicrobial agents (Puthran et al., 2019).

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c20-16-8-4-5-9-17(16)23-14-19(22)21-11-10-18(24-13-12-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAYZMQLGNPXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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